molecular formula C11H8Cl2N2O2 B13479554 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13479554
M. Wt: 271.10 g/mol
InChI Key: NKRKSGNCFISQPV-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a dichlorophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylacetic acid
  • 3,4-Dichlorophenylhydrazine hydrochloride
  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea

Uniqueness

Compared to similar compounds, 3-(3,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H8Cl2N2O2/c1-15-10(11(16)17)5-9(14-15)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,16,17)

InChI Key

NKRKSGNCFISQPV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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